![molecular formula C8H7Cl3O2S B14638606 1-Methyl-4-[(trichloromethyl)sulfonyl]benzene CAS No. 54812-35-0](/img/structure/B14638606.png)
1-Methyl-4-[(trichloromethyl)sulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[(trichloromethyl)sulfonyl]benzene is an organic compound with the molecular formula C8H7Cl3O2S It is characterized by a benzene ring substituted with a methyl group and a trichloromethylsulfonyl group
Métodos De Preparación
The synthesis of 1-Methyl-4-[(trichloromethyl)sulfonyl]benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of toluene with trichloromethyl sulfonyl chloride in the presence of a Lewis acid catalyst . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
1-Methyl-4-[(trichloromethyl)sulfonyl]benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation and Reduction: The trichloromethylsulfonyl group can be reduced to form different sulfonyl derivatives, while oxidation can lead to the formation of sulfone compounds.
Nucleophilic Substitution: The chlorine atoms in the trichloromethyl group can be substituted by nucleophiles, leading to a variety of functionalized products.
Common reagents used in these reactions include halogens, strong acids, and bases, as well as specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-4-[(trichloromethyl)sulfonyl]benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[(trichloromethyl)sulfonyl]benzene involves its ability to act as an electrophile in chemical reactions. The trichloromethylsulfonyl group is highly electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack . This property is exploited in various synthetic applications to introduce new functional groups onto the benzene ring.
Comparación Con Compuestos Similares
1-Methyl-4-[(trichloromethyl)sulfonyl]benzene can be compared with other similar compounds such as:
1-Methyl-4-[(trifluoromethyl)sulfonyl]benzene: This compound has a trifluoromethyl group instead of a trichloromethyl group, leading to different reactivity and applications.
1-Methyl-4-[(dichloromethyl)sulfonyl]benzene:
1-Methyl-4-[(chloromethyl)sulfonyl]benzene: This compound has only one chlorine atom, making it less reactive compared to the trichloromethyl derivative.
The uniqueness of this compound lies in its specific reactivity due to the trichloromethylsulfonyl group, which provides distinct advantages in certain synthetic applications.
Propiedades
Número CAS |
54812-35-0 |
|---|---|
Fórmula molecular |
C8H7Cl3O2S |
Peso molecular |
273.6 g/mol |
Nombre IUPAC |
1-methyl-4-(trichloromethylsulfonyl)benzene |
InChI |
InChI=1S/C8H7Cl3O2S/c1-6-2-4-7(5-3-6)14(12,13)8(9,10)11/h2-5H,1H3 |
Clave InChI |
LASZABPJPZSHBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


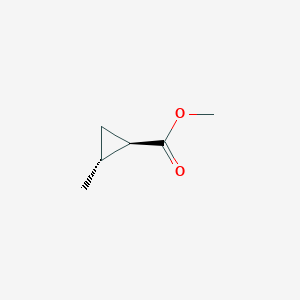

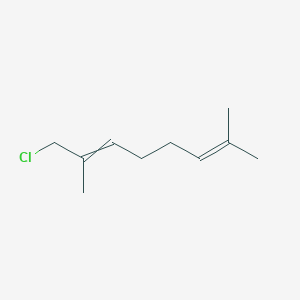
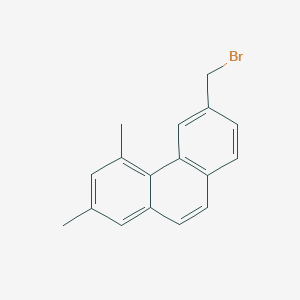

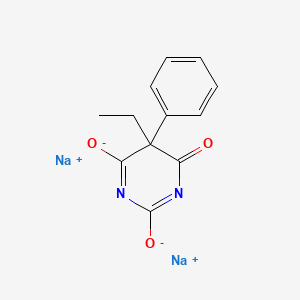
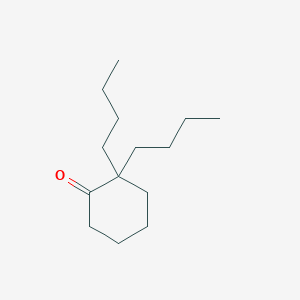
![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)
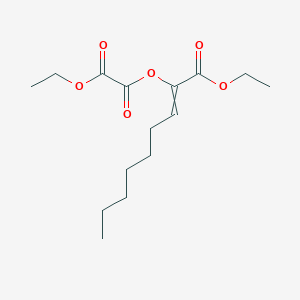
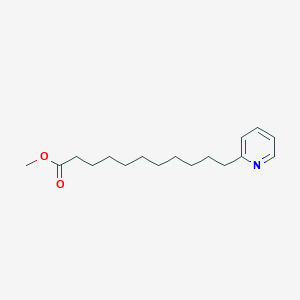
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
![6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14638611.png)
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
